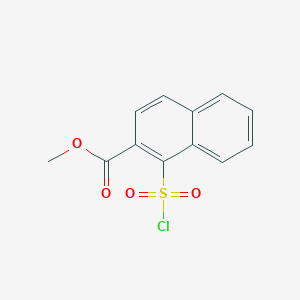

Methyl 1-(chlorosulfonyl)-2-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(chlorosulfonyl)-2-naphthoate is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a naphthalene ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(chlorosulfonyl)-2-naphthoate typically involves the chlorosulfonation of methyl 2-naphthoate. The reaction is carried out by treating methyl 2-naphthoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Chlorosulfonation: Methyl 2-naphthoate is reacted with chlorosulfonic acid (ClSO₃H) at a temperature range of 0-5°C. This step introduces the chlorosulfonyl group into the naphthalene ring.

Isolation: The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)-2-naphthoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide derivatives.

Oxidation Reactions: Oxidation of the naphthalene ring can lead to the formation of naphthoquinones or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Naphthoquinones: Formed by the oxidation of the naphthalene ring.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)-2-naphthoate has several applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of novel drugs and therapeutic agents.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(chlorosulfonyl)-2-naphthoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in the synthesis of β-lactams and other organic compounds.

6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Used in the synthesis of sulfonamides and other derivatives.

6-(Chlorosulfonyl)-1,3-benzoxazolin-2-one: Similar in structure and reactivity, used in various chemical transformations.

Uniqueness

Methyl 1-(chlorosulfonyl)-2-naphthoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis.

Biological Activity

Methyl 1-(chlorosulfonyl)-2-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group, which enhances its electrophilic properties. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies suggest that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function, although detailed pathways remain to be fully elucidated.

Anticancer Potential

The compound has also been explored for its anticancer properties. It has shown promise as a potential inhibitor of cancer cell proliferation, particularly in solid tumors and hematological cancers. The mechanism of action involves the inhibition of specific proteins associated with cell survival, such as Mcl-1, which is often overexpressed in cancer cells . Inhibiting Mcl-1 can reactivate apoptotic pathways, leading to increased cancer cell death .

The chlorosulfonyl group in this compound is highly electrophilic, making it susceptible to nucleophilic attack by biological macromolecules. This property is exploited in various therapeutic applications:

- Nucleophilic Attack : The compound's electrophilicity allows it to react with nucleophiles present in proteins and nucleic acids, potentially leading to modifications that disrupt normal cellular functions.

- Protein Interaction : Recent studies have highlighted its ability to bind selectively to Mcl-1, demonstrating a binding affinity that suggests potential for therapeutic development against cancers where Mcl-1 plays a critical role .

Case Studies

Several case studies have documented the biological activity of this compound:

-

Antimicrobial Efficacy : In a study involving various bacterial strains, the compound was tested for its minimum inhibitory concentration (MIC). Results indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -

Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and A549) demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis rates.

Cell Line IC50 (μM) HeLa 10 A549 8

Properties

Molecular Formula |

C12H9ClO4S |

|---|---|

Molecular Weight |

284.72 g/mol |

IUPAC Name |

methyl 1-chlorosulfonylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)18(13,15)16/h2-7H,1H3 |

InChI Key |

FDWWCKFQYNQYOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.